Cyclopropylmethyl trifluoromethanesulfonate

Beschreibung

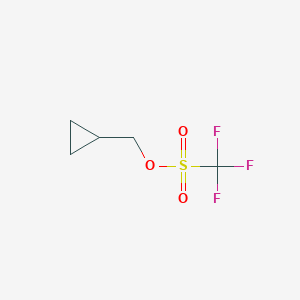

Cyclopropylmethyl trifluoromethanesulfonate (C$5$H$7$F$3$O$3$S) is a triflate ester characterized by a cyclopropylmethyl group (C$3$H$5$-CH$2$-) attached to the trifluoromethanesulfonate (CF$3$SO$3^-$) moiety. Triflates are widely recognized for their exceptional leaving-group properties in organic synthesis, enabling nucleophilic substitutions, alkylations, and cross-coupling reactions.

Eigenschaften

IUPAC Name |

cyclopropylmethyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3S/c6-5(7,8)12(9,10)11-3-4-1-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOCAWLRVLLBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropylmethyl trifluoromethanesulfonate can be synthesized through the reaction of cyclopropylmethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the acidic by-products. The general reaction scheme is as follows: [ \text{Cyclopropylmethanol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopropylmethyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the triflate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Elimination Reactions: These reactions may occur in the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Nucleophilic Substitution: The major products are cyclopropylmethyl derivatives, such as cyclopropylmethyl amines, ethers, or thioethers.

Elimination Reactions: The major product is cyclopropylmethylidene, a compound with a double bond.

Wissenschaftliche Forschungsanwendungen

Cyclopropylmethyl trifluoromethanesulfonate has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for introducing the cyclopropylmethyl group into various molecules. It is also employed in the synthesis of complex organic compounds and pharmaceuticals.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of cyclopropylmethyl trifluoromethanesulfonate involves the activation of the triflate group, which facilitates nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This electrophilicity allows nucleophiles to attack and displace the triflate group, forming new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Cyclopropyl Trifluoromethanesulfonate (C$4$H$5$F$3$O$3$S):

Triisopropylsilyl Trifluoromethanesulfonate (C${10}$H${21}$F$3$O$3$SSi):

17-(Cyclopropylmethyl)morphinan-3-yl Trifluoromethanesulfonate (4a):

Data Tables

Table 1: Physical and Structural Properties of Selected Triflates

*Inferred properties based on structural analogs.

Research Findings and Insights

- Steric and Electronic Effects : Bulky substituents (e.g., triisopropylsilyl) enhance thermal stability but reduce reactivity in nucleophilic substitutions compared to smaller groups like cyclopropylmethyl .

- Biological Relevance: Morphine-derived triflates (e.g., 4a) highlight the role of triflate groups in modifying receptor binding affinities, though this is less relevant for non-biological triflate esters .

- Functional Group Versatility : The cyclopropylmethyl group’s strain and conformational rigidity may influence reactivity in ring-opening or cycloaddition reactions, distinct from linear or silylated analogs.

Biologische Aktivität

Cyclopropylmethyl trifluoromethanesulfonate (CPTFS) is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of CPTFS, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

CPTFS is characterized by a cyclopropylmethyl group attached to a trifluoromethanesulfonate moiety. The trifluoromethanesulfonate group enhances the compound's electrophilic nature, making it a potential candidate for various biological interactions. The general structure can be represented as follows:

CPTFS exhibits biological activity through several mechanisms, primarily involving the modulation of enzyme activity and interaction with cellular signaling pathways. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, which can lead to altered enzyme function or inhibition.

2. Pharmacological Effects

Research indicates that CPTFS may possess various pharmacological effects, including:

- Anticancer Activity : Studies have shown that CPTFS can induce differentiation in acute myeloid leukemia (AML) cells, promoting morphological changes and altering cell proliferation rates .

- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent .

- Anti-inflammatory Effects : Preliminary findings indicate that CPTFS may modulate inflammatory pathways, although further research is needed to elucidate these effects.

Structure-Activity Relationship (SAR)

The biological activity of CPTFS is influenced by its structural components. Variations in the cyclopropyl group and the trifluoromethanesulfonate moiety can significantly impact its potency and selectivity.

| Compound Variant | EC50 (nM) | Metabolic Stability | Lipophilicity |

|---|---|---|---|

| CPTFS | 620 | Moderate (ER = 0.33) | High (LipE = 4.5) |

| N-isopropyl CPTFS | 1900 | High (ER = 0.05) | Moderate (LipE = 3.9) |

The table above summarizes the potency (EC50 values) and metabolic stability of different variants of CPTFS, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 1: Differentiation Induction in AML Cells

In a study focused on AML, CPTFS was found to upregulate CD11b expression and decrease cell viability in multiple cell lines. The compound induced significant morphological changes consistent with differentiation, such as increased cell size and altered cytoplasmic characteristics . This suggests that CPTFS may act as a potential therapeutic agent for AML treatment.

Case Study 2: Antimicrobial Activity

CPTFS was evaluated for its antimicrobial properties against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, supporting its potential use as an antibiotic agent . Further investigations into its mechanism of action could provide insights into its efficacy as an antimicrobial compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.